Sunepitron Hydrochloride

概要

説明

スネピトロン塩酸塩は、CP-93,393という開発コード名でも知られており、ファイザー社が当初、不安と抑うつ症の治療のために開発した化合物です。 セロトニン5-HT1A受容体アゴニストとアルファ2アドレナリン受容体アンタゴニストを組み合わせた作用を示します 。 初期の臨床試験で有望な結果が示されたものの、市場に出る前に開発が中止されました .

科学的研究の応用

Sunepitron hydrochloride has been primarily studied for its potential use in treating anxiety and depression. Its unique mechanism of action, involving both serotonin receptor agonism and adrenergic receptor antagonism, makes it a valuable compound for research in neuropharmacology . Additionally, it has been used in studies to understand the pharmacokinetics and metabolism of anxiolytic agents .

作用機序

スネピトロン塩酸塩は、セロトニン5-HT1A受容体アゴニストとアルファ2アドレナリン受容体アンタゴニストとして作用することで、その効果を発揮します 。この二重の作用により、神経伝達物質の放出が調節され、不安解消作用と抗うつ作用がもたらされます。 この化合物は、ドーパミンD2受容体アゴニスト特性も示しており、治療の可能性にさらに貢献しています .

類似の化合物との比較

スネピトロン塩酸塩は、以下のような、同様の作用機序を持つ他の化合物と比較することができます。

レソピトロン: セロトニン受容体アゴニスト特性を持つ別の不安解消薬.

スネピトロン塩酸塩は、セロトニン受容体とアドレナリン受容体の両方に対する複合的な作用により、他の不安解消薬では見られない特徴を持っています。

生化学分析

Biochemical Properties

Sunepitron Hydrochloride interacts with serotonin 5-HT1A receptors and α2-adrenergic receptors . As a 5-HT1A receptor agonist, it can bind to these receptors and mimic the action of serotonin, a neurotransmitter that plays a key role in mood regulation . As an α2-adrenergic receptor antagonist, it can bind to these receptors and block the action of norepinephrine, another neurotransmitter involved in mood regulation .

Cellular Effects

This compound’s interaction with serotonin 5-HT1A receptors and α2-adrenergic receptors can influence various cellular processes. By acting as a 5-HT1A receptor agonist, it can enhance serotonin signaling, which can have a positive effect on mood . By acting as an α2-adrenergic receptor antagonist, it can inhibit norepinephrine signaling, which can also contribute to mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with serotonin 5-HT1A receptors and α2-adrenergic receptors . As a 5-HT1A receptor agonist, it binds to these receptors and activates them, mimicking the action of serotonin . As an α2-adrenergic receptor antagonist, it binds to these receptors and blocks them, inhibiting the action of norepinephrine .

Temporal Effects in Laboratory Settings

It is known that the drug has been tested in Phase III clinical trials .

Dosage Effects in Animal Models

It is known that the drug has been tested in Phase III clinical trials .

Metabolic Pathways

It is known that the drug has been tested in Phase III clinical trials .

Transport and Distribution

It is known that the drug has been tested in Phase III clinical trials .

Subcellular Localization

It is known that the drug has been tested in Phase III clinical trials .

準備方法

スネピトロン塩酸塩の合成は、いくつかの段階で構成されます。プロセスは、ピリジン-2,5-ジカルボン酸をチオニルクロリドとメタノールでエステル化し、対応するジメチルエステルを生成することから始まります。次に、このエステルを酢酸中、酸化白金上で水素化すると、ピペリジン-2,5-ジカルボン酸ジメチルエステルが得られます。次の段階では、このエステルを炭酸ナトリウムの存在下で2-クロロアセトニトリルと縮合させ、ラネーニッケルを用いた水素化により環化を行います。 得られた化合物を水素化リチウムアルミニウムで還元し、さらに2-クロロピリミジン、メタンスルホニルクロリド、アジ化ナトリウムとの反応により、最終生成物が生成されます .

化学反応の分析

スネピトロン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化と還元: 合成には、酸化白金と水素化リチウムアルミニウムを用いた、触媒的水素化と還元が含まれています

置換: この化合物は、2-クロロピリミジンとの反応や、メシラート基のアジ化ナトリウムによる置換など、求核置換反応を起こします

科学研究の応用

スネピトロン塩酸塩は、主に不安と抑うつ症の治療における可能性について研究されてきました。 セロトニン受容体のアゴニズムとアドレナリン受容体のアンタゴニズムの両方を伴う独自の作用機序により、神経薬理学の研究において貴重な化合物となっています 。 さらに、不安解消薬の薬物動態と代謝を理解するための研究にも使用されています .

類似化合物との比較

Sunepitron hydrochloride can be compared to other compounds with similar mechanisms of action, such as:

Lesopitron: Another anxiolytic agent with serotonin receptor agonist properties.

Buspirone: A well-known anxiolytic that also acts as a serotonin 5-HT1A receptor agonist.

Tandospirone: Similar to buspirone, it is used for its anxiolytic effects through serotonin receptor modulation.

This compound stands out due to its combined action on both serotonin and adrenergic receptors, which is not commonly seen in other anxiolytic agents.

特性

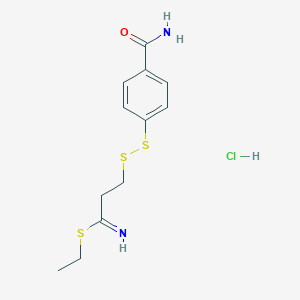

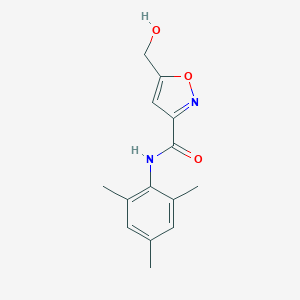

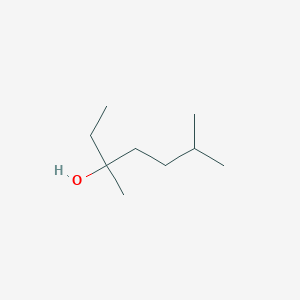

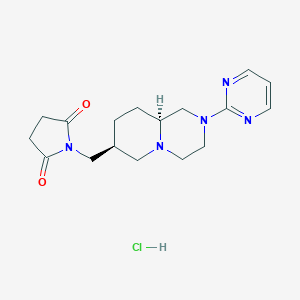

IUPAC Name |

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGPYTRJVVMHGT-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869968 | |

| Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-65-5 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunepitron Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNEPITRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

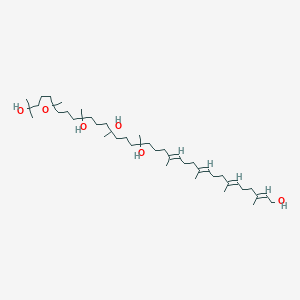

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper concerning Sunepitron Hydrochloride?

A1: The research paper focuses on developing and validating a reversed-phase liquid chromatography method to assess the purity of this compound using a reference standard composite []. This analytical method is essential for quality control and assurance during the development and manufacturing of the compound.

Q2: Why is it crucial to have reliable analytical methods for evaluating the purity of pharmaceutical compounds like this compound?

A2: The purity of pharmaceutical compounds is critical for ensuring their safety and efficacy. Impurities can potentially cause unwanted side effects or reduce the drug's effectiveness. Therefore, developing accurate and reliable analytical methods, like the reversed-phase liquid chromatography method described in the research [], is essential for characterizing and quantifying this compound and ensuring its quality throughout its lifecycle.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。